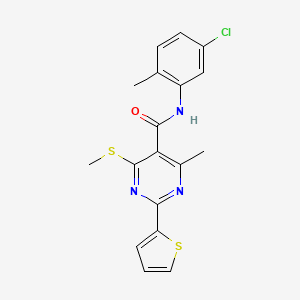

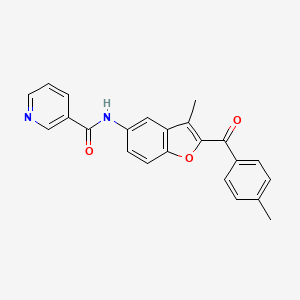

N-(3-甲基-2-(4-甲基苯甲酰)苯并呋喃-5-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)nicotinamide” is a chemical compound with the molecular formula C23H18N2O3 and a molecular weight of 370.408. It is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and have strong biological activities .

Synthesis Analysis

Benzofuran derivatives, such as “N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)nicotinamide”, can be synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of “N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)nicotinamide” is based on the benzofuran nucleus . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex . For instance, benzofuran rings can be constructed through various reactions, including free radical cyclization cascades and proton quantum tunneling .科学研究应用

DNA 损伤修复

烟酰胺类似物已被证明会影响 DNA 损伤后的细胞修复,特定的衍生物会阻断 DNA 损伤剂处理后细胞分裂潜能的修复。这表明其在调节细胞对遗传损伤的反应以及提高对细胞修复机制的理解方面具有潜在作用 (Jacobson 等,1984)。

酶抑制

烟酰胺 N-甲基转移酶 (NNMT) 的抑制已被探索,NNMT 是一种参与烟酰胺和相关化合物甲基化的酶。已经识别出 NNMT 的小分子抑制剂,从而深入了解了这些抑制剂的构效关系,并指导了针对以异常 NNMT 活性为特征的代谢和慢性疾病的类药物抑制剂的未来设计 (Neelakantan 等,2017)。

腐蚀抑制

烟酰胺衍生物已被证明在酸性环境中可作为低碳钢的腐蚀抑制剂,这表明其在材料科学中可用于保护金属免受腐蚀。这突出了此类化合物的化学多功能性和潜在的工业应用 (Chakravarthy 等,2014)。

神经保护

对烟酰胺衍生物的神经保护作用的研究已经确定了有效保护缺氧/复氧诱导的神经元细胞损伤的化合物,表明其在神经退行性疾病或急性神经元损伤中具有潜在的治疗应用 (Iwamoto 和 Kita,2006)。

代谢调节

NNMT 通过稳定 Sirt1 蛋白调节肝脏营养代谢,这表明其在管理代谢紊乱中发挥作用。烟酰胺衍生物的这种调节突出了该化合物在代谢疾病治疗策略中的潜力 (Hong 等,2015)。

抗癌活性

已经合成并评估了几种烟酰胺衍生物对各种人类癌细胞系的抗增殖活性,表明其在癌症治疗中具有潜在作用。这包括开发诱导癌细胞凋亡和细胞周期停滞的化合物,从而抑制肿瘤生长 (Zhang 等,2018)。

作用机制

While the specific mechanism of action for “N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)nicotinamide” is not mentioned in the retrieved sources, benzofuran compounds in general have been shown to have strong biological activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

未来方向

Benzofuran and its derivatives have attracted considerable attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being explored as potential natural drug lead compounds . Future research will likely continue to focus on the discovery of new drugs in the fields of drug invention and development .

属性

IUPAC Name |

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-14-5-7-16(8-6-14)21(26)22-15(2)19-12-18(9-10-20(19)28-22)25-23(27)17-4-3-11-24-13-17/h3-13H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHXQYSRFNOMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2707644.png)

![5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2707648.png)

![1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2707649.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)